molecular formula C10H11Cl2N B8661300 3-(3,5-Dichlorophenyl)pyrrolidine

3-(3,5-Dichlorophenyl)pyrrolidine

Cat. No.: B8661300
M. Wt: 216.10 g/mol
InChI Key: XXXYTJWRFBDEIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Dichlorophenyl)pyrrolidine is a heterocyclic compound comprising a pyrrolidine ring (a five-membered amine) substituted at the 3-position with a 3,5-dichlorophenyl group. The phenyl ring features chlorine atoms at the 3- and 5-positions relative to the attachment point on the pyrrolidine (Figure 1). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes like furin, where substitution patterns significantly influence potency . Analytical standards and derivatives of this compound are commercially available (e.g., SS-2945, QV-9236) with purities ≥95% .

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)pyrrolidine

InChI

InChI=1S/C10H11Cl2N/c11-9-3-8(4-10(12)5-9)7-1-2-13-6-7/h3-5,7,13H,1-2,6H2

InChI Key

XXXYTJWRFBDEIQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substitution Patterns on the Phenyl Ring

The positions of chlorine atoms on the phenyl ring critically affect biological activity. Evidence from pyridine-based inhibitors indicates that 3,5-dichloro substitution enhances bioactivity compared to other configurations (e.g., 2,4- or 3,4-dichloro) . For pyrrolidine derivatives, this trend is hypothesized to hold due to similar steric and electronic interactions. For example:

  • 3-(3,5-Dichlorophenyl)pyrrolidine : The 3,5-dichloro substitution likely optimizes binding to hydrophobic pockets in enzyme active sites.
  • 3-(2,3-Dichlorophenyl)pyrrolidine (QV-1510): The ortho-substituted chlorines may induce steric hindrance, reducing target affinity .
  • 3-(3,4-Dichlorophenyl)pyrrolidine (QV-9236): Adjacent chlorines at 3 and 4 positions could disrupt planarity, altering binding kinetics .

Position of Pyrrolidine Attachment

The attachment site of the pyrrolidine to the phenyl ring also modulates properties:

  • 2-(3,5-Dichlorophenyl)pyrrolidine (SS-2945): Attachment at the pyrrolidine's 2-position may alter molecular conformation, affecting solubility or metabolic stability .

Salt Forms and Physicochemical Properties

Hydrochloride salts (e.g., QV-1510, QV-9236) improve solubility for in vitro assays, whereas free bases (e.g., SS-2945) are more lipophilic, influencing membrane permeability .

Research Implications

  • Bioactivity : The 3,5-dichloro configuration is associated with higher potency in enzyme inhibition, as seen in pyridine-based systems . This suggests this compound may outperform analogs in furin or protease inhibition assays.
  • Synthetic Accessibility : Commercial availability of analogs (e.g., SS-2945, QV-9236) facilitates structure-activity relationship (SAR) studies .
  • Pharmacokinetics: Hydrochloride salts enhance aqueous solubility, critical for intravenous administration, while free bases may favor blood-brain barrier penetration .

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